molecular formula C17H24ClNO2 B055121 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride CAS No. 15230-34-9

1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

Cat. No.: B055121
CAS No.: 15230-34-9
M. Wt: 309.8 g/mol
InChI Key: DCMUKNVBLCCPNS-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride, also known as TBANOHCl, is an organic compound that is widely used in scientific research. It is a derivative of naphthalene and is often used as a reagent for a variety of chemical reactions. TBANOHCl has many applications in the field of chemistry, including in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Fluorescence Sensing Applications

1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, a related compound, has been used for enantioselective fluorescence sensing of chiral amino alcohols. It enables accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Synthesis and Characterization

The synthesis of 14C-labeled Bunolol, a related compound, involves steps like reacting 3-phenylpropylmagnesium bromide with 14CO2 and subsequent reactions to produce the final compound. This process highlights the chemical complexity and the extensive synthesis routes used for such compounds (Merrill, 1971).

Ligand-Coupling Reactions

1-(Alkyl- or aryl-sulfinyl)naphthalenes, structurally related to the compound , undergo substitution reactions with Grignard reagents. These transformations, believed to proceed through ligand-coupling reactions, provide insights into the complex chemical interactions and potential applications in synthesis (Baker et al., 1995).

β-Adrenergic Receptor Binding Studies

Research on derivatives like 5-acylaminonaphthyl-oxypropanolamine, structurally similar to the compound, has been conducted to investigate their β-adrenergic receptor binding affinity. These studies are crucial in understanding the pharmacological potential and receptor interactions of such compounds (Jindal, Coumar, Bruni, & Massarelli, 2002).

Catalysis and Chemical Reactions

The tert-butylation of naphthalene, involving compounds with tert-butyl groups, is significant for the production of essential materials like 2,6-DANs. This showcases the role of such compounds in facilitating important catalytic reactions (Huang et al., 2017).

Safety and Hazards

Tert-butylamine is classified as a flammable liquid. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled .

Future Directions

The future directions in the study of tert-butylamine derivatives could involve more quantitative approaches to genotoxicity assessment .

Properties

IUPAC Name

1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMUKNVBLCCPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 6.5 parts of 1-(tert.-butyl)-3-azetidinol and 7.9 parts of α-naphthol 0.2 part of potassium hydroxide was added, and the mixture was heated at 160° C. for 24 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed twice with 50 parts of 2 N-sodium hydroxide aqueous solution and extracted three times with 50 parts of 2 N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and made alkaline by addition of 2 N-sodium hydroxide aqueous solution. Extraction was conducted three times with 50 parts of benzene, and the extract was dried over anhydrous sodium sulfate. Then benzene was distilled off and the residue was solidified by drying under reduced pressure. The solid residue was subjected to distillation under reduced pressure. As a result, 5 parts of 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol boiling at 175°-180° C. under 1.5 mm Hg were obtained. A part of the product was dissolved in 5 parts of anhydrous ether and the product was converted to a hydrochloride by adding a hydrochloric acid gas to the resulting ether solution. The hydrochloride was recrystallized twice from a mixed solvent of ethyl acetate and ether. As a result, 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 182°-184° C. was obtained.
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